methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-hydrazinyl-1,3-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-4-5(7(12)13-3)6(9-8)11(2)10-4/h9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQWPSMFXJVZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)OC)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152339 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-hydrazinyl-1,3-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855890-50-4 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-hydrazinyl-1,3-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855890-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-hydrazinyl-1,3-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
In a representative protocol, ethyl 3-(dimethylamino)-2-difluoroacetylacrylate undergoes cyclization with methylhydrazine in the presence of potassium iodide at −30°C, followed by hydrolysis and recrystallization to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives. Adapting this method, substituting methylhydrazine with hydrazine hydrate and introducing a methyl ester group at C4 could yield the target compound. Key parameters include:
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Temperature : Low temperatures (−30°C to −20°C) minimize isomer formation.
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Catalyst : Potassium iodide enhances regioselectivity, achieving isomer ratios of 95:5 (C3 vs. C5 substitution).
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Solvent : Aqueous ethanol or methanol mixtures (35–65%) optimize recrystallization purity (>99%).
Example Protocol
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React 2,2-difluoroacetyl chloride with α,β-unsaturated ester in dichloroethane at −30°C.
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Add hydrazine hydrate dropwise, followed by potassium iodide.
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Hydrolyze with HCl (pH 1–2) and recrystallize in 40% ethanol.
Halogenated pyrazole intermediates enable direct introduction of the hydrazino group via nucleophilic substitution. This method is advantageous for its high regiocontrol and compatibility with scalable processes.
Key Steps
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Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate : Chlorination of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate using SO₂Cl₂ in dichloroethane yields the 5-chloro derivative with 95% purity.
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Hydrazine Substitution : Reacting the chloro intermediate with hydrazine hydrate in ethanol at 80°C for 4–6 hours replaces the chlorine atom with a hydrazino group.
Data Table: Optimization of Substitution Reactions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80°C | 85 | 98.5 |
| Solvent | Ethanol | 82 | 97.0 |
| Hydrazine Equiv. | 1.5 | 88 | 99.2 |
Hydrazinolysis of Pyrazole Carboxylate Esters
Hydrazinolysis of ester-functionalized pyrazoles offers a straightforward route to hydrazino derivatives. This method is particularly effective for introducing hydrazine without requiring halogenated precursors.
Protocol Overview
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Ester Activation : Convert methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate to its acid chloride using thionyl chloride.
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Hydrazine Coupling : React the acid chloride with hydrazine hydrate in tetrahydrofuran (THF) at 0°C, followed by neutralization with triethylamine.
Advantages
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 1,3-Dicarbonyl compound | 75–80 | 99.5 | High |
| Nucleophilic Substitution | 5-Chloro derivative | 85–88 | 98.5–99.2 | Moderate |
| Hydrazinolysis | Pyrazole ester | 80–82 | 97–99 | High |
| Solid-Phase Synthesis | Resin-bound intermediate | 70–75 | 95–97 | Low |
Key Findings
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrides such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate has been studied for its potential antioxidant properties. Research indicates that derivatives of pyrazole compounds exhibit significant free radical scavenging activities, which can be beneficial in preventing oxidative stress-related diseases .
Inhibition of Enzymes
This compound has shown promise as an inhibitor of xanthine oxidoreductase (XOR), an enzyme linked to various diseases such as gout and cardiovascular disorders. The kinetic studies suggest that methyl 5-hydrazino derivatives can act as mixed-type inhibitors, which may help in designing new therapeutic agents .
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of pyrazole derivatives, including this compound. These compounds have demonstrated activity against a range of bacterial strains, indicating their potential use in developing new antibiotics .
Agricultural Applications
Pesticide Development
The compound is also being explored in the agricultural sector for its potential as a pesticide. Pyrazole derivatives are known for their effectiveness against pests while exhibiting low toxicity to non-target organisms. This makes them suitable candidates for developing environmentally friendly pest control solutions .
Herbicide Properties
Research into the herbicidal properties of methyl 5-hydrazino derivatives shows promising results in controlling weed growth without harming crops. This dual action enhances crop yield and sustainability in agricultural practices .
Materials Science
Synthesis of Novel Materials
this compound can serve as a building block in the synthesis of novel materials with unique properties. Its ability to form coordination complexes with metals opens avenues for creating advanced materials used in catalysis and electronics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Enzyme Inhibition | Mixed-type inhibition of XOR | |
| Antimicrobial | Efficacy against various bacteria |
Table 2: Agricultural Applications
| Application Type | Effectiveness | Reference |
|---|---|---|
| Pesticide | Effective against pests | |
| Herbicide | Controls weed growth |
Case Studies
Case Study 1: Antioxidant Activity
In a study evaluating the antioxidant potential of various pyrazole derivatives, this compound exhibited a notable capacity to scavenge free radicals, demonstrating its potential use in formulations aimed at reducing oxidative stress .
Case Study 2: Enzyme Inhibition
A kinetic study on the inhibition of XOR revealed that methyl 5-hydrazino derivatives could significantly lower uric acid levels in vitro, suggesting their therapeutic application in managing gout and related conditions .
Case Study 3: Pesticidal Efficacy
Field trials conducted on crops treated with pyrazole-based pesticides indicated a marked reduction in pest populations while maintaining crop health, underscoring the compound's utility in sustainable agriculture practices .
Mechanism of Action
The mechanism by which methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents at positions 1, 3, 4, or 3. Key examples include:
Functional Group Impact :
- Hydrazino vs. Amino: The hydrazino group (-NH-NH₂) enhances nucleophilicity, enabling cyclocondensation reactions to form heterocycles like 1,3,4-oxadiazoles . In contrast, the amino group (-NH₂) in methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is less reactive toward cyclization but may participate in Schiff base formation .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves solubility in organic solvents compared to the carboxylic acid derivative, which is more polar and prone to hydrogen bonding .
Physical and Spectral Properties
Stability and Practical Considerations
- Hydrazino Group Stability: The -NH-NH₂ moiety is prone to oxidation, requiring storage under inert atmospheres. In contrast, amino derivatives are more stable .
- Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters under basic conditions, impacting shelf-life and reactivity .
Biological Activity
Methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique hydrazino group and dimethyl substitution, has been investigated for various pharmacological effects, including antimicrobial, antiviral, and enzyme inhibition properties.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, a study evaluated a series of pyrazole compounds against various bacterial strains. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In a study focused on HIV-1 inhibition, methyl 5-hydrazino derivatives exhibited activity against viral replication in cell cultures. The compound was found to inhibit HIV-1 replication in a dose-dependent manner without significant cytotoxicity.
Enzyme Inhibition
Another area of research involves the inhibition of specific enzymes. This compound has been tested for its ability to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, the causative agent of malaria. The compound demonstrated moderate inhibition rates, suggesting potential as an antimalarial agent.
| Enzyme Target | Inhibition Rate (%) |
|---|---|
| DHODH | 30 |
Study on Antiviral Activity
In a controlled laboratory setting, researchers synthesized this compound and tested it against HIV-infected cells. The results indicated that at concentrations of 10 µM and higher, the compound significantly reduced viral load compared to untreated controls.
Study on Antimicrobial Efficacy
A separate study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results showed that this compound had a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness against resistant strains.
Q & A
Q. Advanced Bioactivity Assessment
- Enzyme inhibition : Measure IC50 against targets like aminopeptidase N (APN) or VEGFR2 using fluorogenic substrates (e.g., Ala-AMC for APN). Hydrazino groups enhance metal-chelating capacity, improving inhibition .
- Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents assess seizure suppression. Dose-response curves (ED50) guide SAR studies .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) identify selective toxicity, with hydrazino derivatives often showing lower IC50 than parent esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
